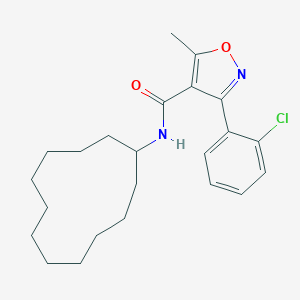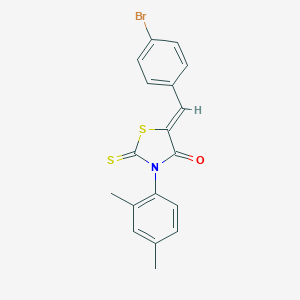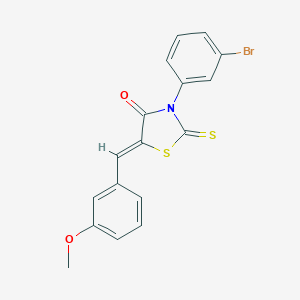
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclododecylamine in the presence of a base, followed by cyclization with methyl isoxazole-4-carboxylate. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran (THF) or ethanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticonvulsant and analgesic properties.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels. By binding to these channels, the compound modulates their activity, leading to its observed pharmacological effects. This interaction can result in the inhibition of neuronal excitability, providing anticonvulsant and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- 3-(3-chlorophenyl)-N-cyclododecyl-5-methyl-4-isoxazolecarboxamide
- 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide
Uniqueness
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific structural features, such as the cyclododecyl group, which imparts distinct pharmacokinetic properties. This structural uniqueness contributes to its specific binding affinity and selectivity towards certain molecular targets, differentiating it from other similar compounds .
Propriétés
Formule moléculaire |
C23H31ClN2O2 |
|---|---|
Poids moléculaire |
403g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H31ClN2O2/c1-17-21(22(26-28-17)19-15-11-12-16-20(19)24)23(27)25-18-13-9-7-5-3-2-4-6-8-10-14-18/h11-12,15-16,18H,2-10,13-14H2,1H3,(H,25,27) |
Clé InChI |
FTNFPJNBCVUGOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCCCCCCCC3 |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCCCCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382250.png)
![Ethyl 2-[(1-naphthylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382251.png)
![Diethyl 3-methyl-5-{[3-(1-piperidinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B382252.png)
![2-methyl-N-[2,2,2-trichloro-1-(1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B382253.png)
![2-[2-(4-Adamantan-1-yl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B382254.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B382258.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B382259.png)
![2-chloro-N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B382262.png)
![N-[1,1'-biphenyl]-4-yl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B382263.png)


![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B382269.png)
![{3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B382270.png)
